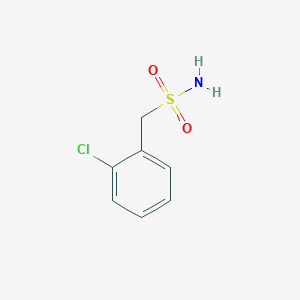
(2-Chlorophenyl)methanesulfonamide
Descripción general
Descripción
“(2-Chlorophenyl)methanesulfonamide” is a chemical compound with the linear formula C7H8ClNO2S . Its molecular weight is 205.664 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “(2-Chlorophenyl)methanesulfonamide” is represented by the linear formula C7H8ClNO2S . This indicates that the compound contains seven carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, two oxygen atoms, and one sulfur atom.
Physical And Chemical Properties Analysis
“(2-Chlorophenyl)methanesulfonamide” is a white to yellow solid . It has a melting point of 108-109°C . The compound should be stored in a sealed container at room temperature .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
(2-Chlorophenyl)methanesulfonamide
has potential applications in medicinal chemistry. Researchers have investigated its properties as a scaffold for designing new drugs or as a functional group in drug molecules.
Summary:
The sulfonamide motif, including (2-Chlorophenyl)methanesulfonamide, has been used as an activating group, protecting group, leaving group, and molecular scaffold in organic synthesis . In medicinal chemistry, this compound could serve as a starting point for developing novel drugs.
Methods of Application:
Researchers typically synthesize derivatives of (2-Chlorophenyl)methanesulfonamide by modifying its structure. These modifications involve introducing various substituents to explore their effects on biological activity. Techniques such as organic synthesis, purification, and characterization are employed.
Results and Outcomes:
While specific quantitative data related to (2-Chlorophenyl)methanesulfonamide’s medicinal properties are scarce, researchers aim to identify potential drug candidates. Further studies are needed to evaluate its pharmacological activity, toxicity, and interactions with biological targets.
Other Applications
Overview:
Apart from medicinal chemistry and organic synthesis, (2-Chlorophenyl)methanesulfonamide may find applications in other scientific fields.
Summary:
While less explored, this compound could be useful in materials science, catalysis, or even as a probe for studying enzyme inhibition.
Methods of Application:
Researchers would need to investigate its reactivity, stability, and compatibility with other functional groups. Techniques like spectroscopy, crystallography, and computational modeling could provide insights.
Results and Outcomes:
Quantitative data and specific outcomes would depend on the chosen application. Further research is necessary to unlock its full potential.
Safety And Hazards
Propiedades
IUPAC Name |
(2-chlorophenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGLVGABKVIWBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237850 | |
| Record name | 2-Chlorobenzylsulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)methanesulfonamide | |
CAS RN |
89665-79-2 | |
| Record name | 2-Chlorobenzylsulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089665792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chlorobenzylsulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



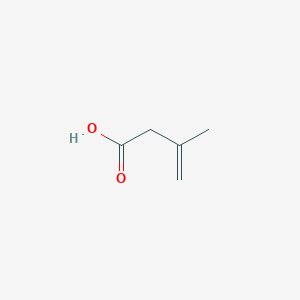

![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)
![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)
![2-(4-Methylphenyl)indeno[2,1-b]pyran](/img/structure/B187817.png)


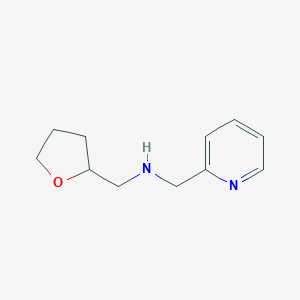
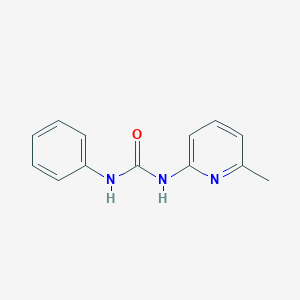
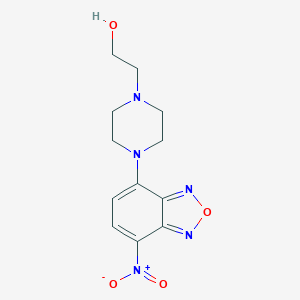
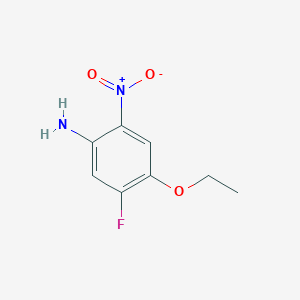
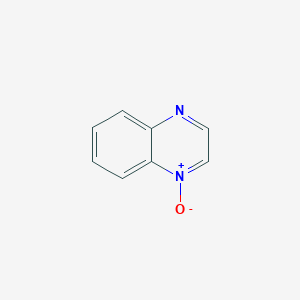
![5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187834.png)
